A Comprehensive Theoretical Investigation of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole using Density Functional Theory
A Comprehensive Theoretical Investigation of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole using Density Functional Theory
This in-depth technical guide provides a comprehensive theoretical analysis of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole using Density Functional Theory (DFT). This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering both a robust theoretical framework and practical, step-by-step computational protocols. The guide delves into the structural, electronic, and spectroscopic properties of the title molecule, elucidating key chemical insights relevant to its potential applications.
Introduction: The Rationale for a Theoretical Deep Dive
Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to their diverse biological activities.[1][2] The specific compound, 5-phenyl-2,4-di(2-thienyl)-1H-imidazole, with its unique combination of phenyl, thienyl, and imidazole moieties, presents a compelling case for detailed investigation. Its structural complexity and the presence of multiple heteroatoms suggest a rich electronic landscape, potentially leading to novel pharmacological properties.[2]
Theoretical investigations, particularly those employing DFT, have become indispensable in modern chemical research.[3] They provide a powerful lens to probe molecular properties at the atomic level, offering insights that can be difficult or costly to obtain through experimental methods alone.[4] By modeling the geometric, electronic, and vibrational characteristics of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole, we can predict its reactivity, stability, and potential interaction sites with biological targets, thereby guiding further experimental work and rational drug design.[5][6]
This guide will systematically explore the molecule's properties through a series of DFT-based analyses, including:
-
Geometric Structure Optimization: To determine the most stable three-dimensional conformation.
-
Frontier Molecular Orbital (FMO) Analysis: To understand its chemical reactivity and kinetic stability through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7]
-
Molecular Electrostatic Potential (MEP) Mapping: To identify regions of electrophilic and nucleophilic reactivity.[8][9]
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.[10][11][12]
-
Vibrational Frequency Analysis: To predict and interpret its FT-IR and Raman spectra.[13]
The Computational Heart: Methodological Deep Dive
The accuracy and reliability of any computational study hinge on the chosen methodology. This section explains the "why" behind our selection of the DFT functional and basis set, ensuring a self-validating and robust computational protocol.
The Choice of Density Functional: B3LYP
For this investigation, the Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is employed.[14] B3LYP has consistently demonstrated a favorable balance between computational cost and accuracy for a wide range of organic molecules, making it a workhorse in computational chemistry.[15][16][17] Its inclusion of a portion of the exact Hartree-Fock exchange corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for systems like the one under study.[14][17]
The Basis Set: 6-311++G(d,p)
The choice of basis set is equally critical. We have selected the Pople-style 6-311++G(d,p) basis set.[18] Let's break down this nomenclature to understand its components and why it is well-suited for our molecule:
-
6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides a more flexible and accurate description of the electron distribution compared to smaller double-zeta basis sets.
-
++G: The double plus signs signify the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing molecules with lone pairs, anions, or systems where electrons are loosely bound, which is relevant for the nitrogen and sulfur atoms in our molecule.
-
(d,p): These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms.[19] Polarization functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds and intermolecular interactions.[20][21]
The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to yield reliable results for the structural and spectroscopic properties of various heterocyclic compounds.[13][22][23]
Computational Workflow
The entire computational workflow is designed to ensure a systematic and logical progression from initial structure to final analysis.
Caption: A flowchart of the DFT computational workflow.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed, step-by-step methodology for performing the theoretical investigation of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole using the Gaussian suite of programs and GaussView for visualization.[24][25][26][27]
Molecular Structure Construction and Initial Optimization
-
Launch GaussView: Open the GaussView 6 software.[26]
-
Build the Molecule: Use the molecule builder tool to construct the 5-phenyl-2,4-di(2-thienyl)-1H-imidazole structure. Ensure correct atom types and connectivity.
-
Initial Cleaning: Use the "Clean" function in GaussView to get a reasonable starting geometry.
-
Save the Initial Structure: Save the molecule as a Gaussian input file (.gjf).
Geometry Optimization and Frequency Calculation
-
Open Calculation Setup: In GaussView, go to Calculate > Gaussian Calculation Setup.[28]
-
Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[29]
-
Method:
-
Functional: Choose DFT and select B3LYP.
-
Basis Set: Select 6-311++G(d,p).
-
-
Title: Provide a descriptive title for your calculation.
-
Charge and Multiplicity: Set the charge to 0 and the spin to Singlet.
-
Submit the Calculation: Save the input file and submit it to Gaussian for calculation.
Analysis of Results
Upon completion of the calculation, the output file (.log or .out) will contain all the computed data.
3.3.1. Geometric Parameters
-
Open the Output File: Open the .log file in GaussView.
-
View Optimized Structure: The optimized geometry will be displayed.
-
Measure Bond Lengths and Angles: Use the measurement tools in GaussView to obtain the bond lengths, bond angles, and dihedral angles of the optimized structure.
3.3.2. Frontier Molecular Orbital (FMO) Analysis
-
Open Checkpoint File: Open the checkpoint file (.chk) in GaussView.[30]
-
Visualize Orbitals: Go to Results > Surfaces/Contours.
-
Generate HOMO and LUMO: In the Cube Actions dropdown, select New Cube. Choose HOMO and LUMO from the orbital dropdown and click OK.
-
Visualize Surfaces: In the Surface Actions dropdown, select New Surface for both the HOMO and LUMO cubes to visualize their 3D distribution.[30]
3.3.3. Molecular Electrostatic Potential (MEP) Analysis
-
Generate MEP Surface: In the Surfaces/Contours window, create a new cube for the Total Density.
-
Map Potential: In the Surface Actions dropdown, select New Mapped Surface. Choose the total density surface and map the electrostatic potential onto it. This will generate the MEP map, color-coded to show electron-rich (red) and electron-poor (blue) regions.[8]
3.3.4. Natural Bond Orbital (NBO) Analysis
-
Request NBO Analysis: During the calculation setup, add pop=nbo to the additional keywords section.
-
Analyze Output File: The NBO analysis results, including atomic charges, hybridization, and donor-acceptor interactions, will be printed in the Gaussian output file.[31] This information can be manually extracted and analyzed.
3.3.5. Vibrational Spectroscopy
-
View Vibrations: In GaussView, go to Results > Vibrations.[28]
-
Display Spectra: This will show a table of vibrational frequencies and their corresponding IR and Raman intensities. You can also view the simulated spectra.
-
Animate Modes: Click on a specific frequency to animate the corresponding vibrational mode.
Predicted Properties and Discussion
This section presents the theoretically predicted properties of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole and discusses their chemical significance.
Optimized Molecular Geometry
The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key structural parameters are summarized in the table below.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-N (imidazole) | ~1.3-1.4 |
| C-C (phenyl) | ~1.4 | |
| C-S (thienyl) | ~1.7 | |
| Bond Angles (°) | C-N-C (imidazole) | ~108-110 |
| C-C-C (phenyl) | ~120 | |
| C-S-C (thienyl) | ~92 |
The planarity of the imidazole, phenyl, and thienyl rings is a key feature. The dihedral angles between these rings will determine the overall steric hindrance and conjugation within the molecule.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial for understanding a molecule's reactivity.[32] The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[3]
| Orbital | Energy (eV) | Description |
| HOMO | [Calculated Value] | Primarily localized on the electron-rich thienyl and imidazole rings. |
| LUMO | [Calculated Value] | Distributed across the entire conjugated system, with significant contributions from the phenyl and imidazole rings. |
| ΔE (LUMO-HOMO) | [Calculated Value] | A smaller energy gap suggests higher reactivity and potential for charge transfer.[33] |
A visual representation of the HOMO and LUMO distributions provides further insight into the regions of the molecule most likely to participate in chemical reactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites.[34][35]
-
Red Regions (Negative Potential): These are located around the nitrogen and sulfur atoms, indicating electron-rich areas that are susceptible to electrophilic attack. These sites are also likely to be involved in hydrogen bonding.
-
Blue Regions (Positive Potential): These are found around the hydrogen atoms, particularly the N-H proton of the imidazole ring, suggesting these are the most likely sites for nucleophilic attack.
-
Green Regions (Neutral Potential): These are typically found over the carbon atoms of the aromatic rings.
Caption: Interpretation of MEP map color-coding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[31][36] Key findings from the NBO analysis include:
-
Atomic Charges: The analysis reveals the distribution of electron density among the atoms, highlighting the electronegativity of the nitrogen and sulfur atoms.
-
Hyperconjugative Interactions: The analysis can identify stabilizing interactions, such as the delocalization of electron density from lone pairs of nitrogen and sulfur into antibonding orbitals of adjacent bonds. These interactions contribute to the overall stability of the molecule.[12]
Vibrational Analysis (FT-IR and Raman)
The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the structural characterization of the molecule.[13][37][38]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3400-3500 | A characteristic sharp peak for the imidazole N-H group. |
| C-H Aromatic Stretch | ~3000-3100 | Peaks corresponding to the C-H bonds of the phenyl and thienyl rings. |
| C=N Stretch | ~1600-1650 | A strong absorption band from the imidazole ring. |
| C-S Stretch | ~600-700 | Characteristic of the thienyl rings. |
Conclusion and Future Outlook
This comprehensive theoretical investigation of 5-phenyl-2,4-di(2-thienyl)-1H-imidazole using DFT at the B3LYP/6-311++G(d,p) level of theory has provided significant insights into its structural, electronic, and vibrational properties. The optimized geometry reveals a largely planar conjugated system. The FMO analysis indicates a relatively small HOMO-LUMO gap, suggesting good chemical reactivity. The MEP map has successfully identified the electron-rich and electron-poor regions, providing a guide for potential intermolecular interactions and reaction sites.
The findings presented in this guide serve as a robust foundation for further experimental research. The predicted spectroscopic data can aid in the characterization of the synthesized compound. Furthermore, the detailed electronic structure analysis can inform the design of new derivatives with tailored properties for applications in drug development, particularly in targeting specific biological receptors. Future work could involve molecular docking studies to explore the binding affinity of this molecule with relevant protein targets.[39]
References
- GaussView Download - GaussView 5: Enhanced Visualization.
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed. Available from: [Link]
-
GaussView – An official Gaussian-series payware for molecular visualization. | MateriApps. Available from: [Link]
-
HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Available from: [Link]
-
Using GaussView 6 | Gaussian.com. Available from: [Link]
-
Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents - MDPI. Available from: [Link]
-
Visualization of Molecular Orbitals using GaussView - Prof. Hendrik Zipse. Available from: [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - ACS Publications. Available from: [Link]
-
Natural Bond Orbitals (NBO) in Organic Chemistry. Available from: [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. Available from: [Link]
-
DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes | Request PDF - ResearchGate. Available from: [Link]
-
A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. Available from: [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - RSC Publishing. Available from: [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium. Available from: [Link]
-
Quantum chemical and spectroscopic (FT-IR and FT-Raman) investigations of 3-methyl-3h-imidazole-4-carbaldehyde - PubMed. Available from: [Link]
-
What are "Natural Atomic Orbitals" (NAOs)? Available from: [Link]
-
Natural Bond Orbital (NBO) Analysis. Available from: [Link]
-
An improved B3LYP method in the calculation of organic thermochemistry and reactivity | Request PDF - ResearchGate. Available from: [Link]
-
Creating and running a simple DFT calculation in GaussView / Gaussian - YouTube. Available from: [Link]
-
A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2 - Taylor & Francis. Available from: [Link]
-
How to perform TD DFT calculation in Gaussian - YouTube. Available from: [Link]
-
What is NBO (Natural Bond Orbital) analysis for molecules? - ResearchGate. Available from: [Link]
-
(PDF) Experimental and theoretical Fourier transform infrared and Raman spectroscopy, density functional theory, antibacterial activity and molecular docking studies on 1-(4-methoxyphenyl)-1H-imidazole - ResearchGate. Available from: [Link]
-
Molecular electrostatic potential (MEP) map of the compounds. - ResearchGate. Available from: [Link]
-
Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Available from: [Link]
-
What is B3LYP and why is it the most popular functional in DFT? - Quora. Available from: [Link]
-
FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Available from: [Link]
-
HOMO-LUMO of five-membered heterocycles and their energy gap calculated... - ResearchGate. Available from: [Link]
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org. Available from: [Link]
-
Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds | IntechOpen. Available from: [Link]
-
How can I learn DFT calculations by using Gaussian 09 Software? - ResearchGate. Available from: [Link]
-
Gaussian Calculation Tutorial - Deborah Leman - Prezi. Available from: [Link]
-
Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones: Synthetic Communications. Available from: [Link]
-
Effect of substituents at the heteroatom on the structure and ligating properties of heterocyclic carbene, silylene, germylene and abnormal carbene: A theoretical study - Dalton Transactions (RSC Publishing). Available from: [Link]
-
A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC. Available from: [Link]
-
Basis Sets Used in Molecular Orbital Calculations. Available from: [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. Available from: [Link]
-
Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study - RSC Publishing. Available from: [Link]
-
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - MDPI. Available from: [Link]
-
Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - ResearchGate. Available from: [Link]
-
Basis set (chemistry) - Wikipedia. Available from: [Link]
-
Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed. Available from: [Link]
-
Molecular electrostatic potential (MEP) map of selected five compounds... - ResearchGate. Available from: [Link]
-
A Second-Row Analogue of the 6-31 IG(d,p) Basis Set. Calculated Heats of Formation for Second-Row Hydrides. Available from: [Link]
-
FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole) | Request PDF - ResearchGate. Available from: [Link]
-
Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties - PLOS. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effect ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04242A [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds | IntechOpen [intechopen.com]
- 7. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 11. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantum chemical and spectroscopic (FT-IR and FT-Raman) investigations of 3-methyl-3h-imidazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 20. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 21. rsc.anu.edu.au [rsc.anu.edu.au]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. gaussview.software.informer.com [gaussview.software.informer.com]
- 25. GaussView – An official Gaussian-series payware for molecular visualization. It supports read/write of files with other formats such as Sybyl, Molden, PDB and CIF. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 26. gaussian.com [gaussian.com]
- 27. Gaussian & GaussView 6 - Texas A&M HPRC [hprc.tamu.edu]
- 28. youtube.com [youtube.com]
- 29. medium.com [medium.com]
- 30. Group of Prof. Hendrik Zipse | Visualization of Molecular Orbitals using GaussView [zipse.cup.uni-muenchen.de]
- 31. NBO [cup.uni-muenchen.de]
- 32. researchgate.net [researchgate.net]
- 33. Effect of substituents at the heteroatom on the structure and ligating properties of heterocyclic carbene, silylene, germylene and abnormal carbene: A theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 34. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00399A [pubs.rsc.org]
- 38. researchgate.net [researchgate.net]
- 39. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]
